4-(Piperidin-1-yl)butan-2-one

Description

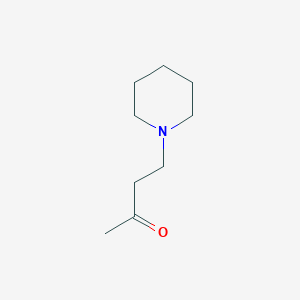

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKZPGQVBNOLON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16635-03-3 | |

| Record name | 4-(piperidin-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to 4-(Piperidin-1-yl)butan-2-one: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, certain molecular frameworks consistently reappear in successful drug candidates and complex molecular architectures. The piperidine ring is one such "privileged structure," prized for its ability to confer favorable pharmacokinetic properties, including enhanced membrane permeability, metabolic stability, and receptor binding affinity.[1][2] this compound (CAS No: 16635-03-3) is a quintessential embodiment of this principle, merging the versatile piperidine scaffold with a reactive ketone functional group. This combination renders it a highly valuable and versatile synthetic intermediate.[1]

This technical guide provides an in-depth analysis of this compound for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, the logic of its synthetic pathways, and its strategic application in the synthesis of biologically active molecules.

Molecular Structure and Chemical Identity

The structure of this compound consists of a saturated six-membered piperidine heterocycle linked through its nitrogen atom to the fourth carbon of a butan-2-one chain.[1][3] This seemingly simple arrangement is key to its utility, providing a tertiary amine, a ketone carbonyl group, and a flexible aliphatic spacer.

// Nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.7!", fontcolor="#202124"]; C3 [label="C", pos="-2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C5 [label="C", pos="1.2,0.7!", fontcolor="#202124"]; C6 [label="C", pos="2.4,0!", fontcolor="#202124", xlabel="CH₂"]; C7 [label="C", pos="3.6,-0.7!", fontcolor="#202124", xlabel=" "]; C8 [label="C", pos="4.8,0!", fontcolor="#202124", xlabel="CH₃"]; O1 [label="O", pos="3.6,-1.9!", fontcolor="#EA4335"];

// Invisible nodes for piperidine ring labels pC1 [label="CH₂", pos="-1.2,-1.2!", fontcolor="#5F6368"]; pC2 [label="CH₂", pos="-1.2,1.2!", fontcolor="#5F6368"]; pC3 [label="CH₂", pos="-2.9,0!", fontcolor="#5F6368"]; pC4 [label="CH₂", pos="1.2,-1.2!", fontcolor="#5F6368"]; pC5 [label="CH₂", pos="1.2,1.2!", fontcolor="#5F6368"];

// Edges edge [color="#4285F4"]; N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C3; N1 -- C4; C4 -- C6; C6 -- C7; C7 -- C8; C7 -- O1 [style=double]; } Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Data Summary

The fundamental properties of this compound are summarized below. This data is critical for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 16635-03-3 | [1][4][5][6] |

| Molecular Formula | C₉H₁₇NO | [1][4][5][6] |

| Molecular Weight | 155.24 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Liquid | |

| Boiling Point | 236.4°C at 760 mmHg | [7] |

| Density | 0.939 g/cm³ | [7] |

| Flash Point | 78.9°C | [7] |

| InChI Key | MSKZPGQVBNOLON-UHFFFAOYSA-N | [4][6] |

Synthesis and Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the nucleophilic tertiary amine and the electrophilic ketone.

Established Synthetic Routes

The most direct and commonly employed synthesis is a classic Sₙ2 (nucleophilic substitution) reaction.[1] This method is favored for its reliability and use of readily available starting materials.

-

Nucleophilic Substitution: The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of a 4-halobutan-2-one (typically 4-chlorobutan-2-one). The reaction is driven to completion by the inclusion of a base to neutralize the hydrogen halide byproduct.[1]

-

Michael Addition: An alternative route involves the conjugate (or Michael) addition of piperidine to methyl vinyl ketone.[8] This reaction exemplifies the nucleophilicity of the piperidine nitrogen towards an α,β-unsaturated carbonyl system.

Chemical Reactivity

The compound's structure allows for a diverse range of subsequent chemical modifications:

-

Ketone Reactions: The carbonyl group can undergo reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or oxidation to a carboxylic acid.[1][9] It can also serve as an electrophilic site for nucleophilic additions (e.g., Grignard reactions) to extend the carbon chain.

-

Amine Reactions: While the tertiary amine is less reactive than a primary or secondary amine, it retains basic properties and can be protonated to form quaternary ammonium salts.

Spectroscopic Characterization: Verifying the Structure

Unambiguous structural confirmation is paramount in synthesis. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule.[1][10][11]

-

¹³C NMR Spectroscopy: The carbon spectrum is highly informative. Key expected signals include the carbonyl carbon (C=O) significantly downfield (around 208-210 ppm), the carbons adjacent to the nitrogen (α-carbons) in the piperidine ring (around 54-58 ppm), and the methyl carbon of the ketone (around 29-31 ppm).[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals. Protons on the carbons alpha to the carbonyl group (position 3) would appear as a triplet, while those alpha to the nitrogen (position 4) would also be a triplet. The piperidine ring would exhibit complex multiplets. A sharp singlet integrating to three protons would correspond to the terminal methyl group.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band characteristic of a ketone C=O stretch, typically found around 1715-1720 cm⁻¹.[12] The absence of N-H stretching bands (above 3200 cm⁻¹) confirms the tertiary nature of the amine.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z of 155, corresponding to the molecular weight.[3][4] Fragmentation patterns would likely involve cleavage alpha to the nitrogen and the carbonyl group, providing further structural evidence.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block.[1] Its value lies in providing a pre-formed piperidine moiety that can be elaborated into more complex, biologically active molecules.[9]

The piperidine ring it provides is a core component in numerous pharmaceuticals targeting a wide range of conditions, including cancer, Alzheimer's disease, and pain management.[1] Notably, this specific intermediate has been utilized in the synthesis of drugs such as:

-

Loperamide: An opioid-receptor agonist used to treat diarrhea.

-

Darifenacin: A muscarinic receptor antagonist for treating overactive bladder.

-

Fenpiverine: An anticholinergic and antispasmodic agent.[1]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol details a representative synthesis of this compound.

Objective: To synthesize this compound from piperidine and 4-chlorobutan-2-one.

Materials & Equipment:

-

Piperidine

-

4-chlorobutan-2-one

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for work-up (separatory funnel, beakers)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents). This base is crucial for scavenging the HCl byproduct, preventing protonation of the piperidine nucleophile and driving the reaction forward.[1]

-

Reagent Addition: Add anhydrous acetonitrile (100 mL) to the flask, followed by piperidine (1.0 equivalent). Stir the suspension.

-

Initiation: Slowly add 4-chlorobutan-2-one (1.05 equivalents) to the stirring suspension at room temperature. An initial exotherm may be observed. The slight excess of the alkyl halide ensures complete consumption of the more valuable starting amine.

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (KCl and excess K₂CO₃).

-

Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid. The reduced pressure is necessary to prevent thermal decomposition at its atmospheric boiling point.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained spectra with established data.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]

-

GHS Hazards: The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][14][15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[14][15]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste in accordance with local regulations. Do not allow the product to enter drains.[15]

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its structure, combining the privileged piperidine scaffold with a reactive ketone handle, provides a reliable entry point for the synthesis of a wide array of complex and pharmacologically relevant molecules. A thorough understanding of its properties, synthetic routes, and reactivity is essential for any scientist seeking to leverage its potential in research and development.

References

-

This compound - LookChem. (n.d.). LookChem. Retrieved January 3, 2026, from [Link]

-

This compound - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

This compound - PubChemLite. (n.d.). PubChemLite. Retrieved January 3, 2026, from [Link]

-

Synthesis of 4-[4-(9-xanthenylidene)piperidino]-2-butanone. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

-

1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. (n.d.). AAPPTec, LLC. Retrieved January 3, 2026, from [Link]

-

This compound - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved January 3, 2026, from [Link]

-

Spectra Problem #1 Solution. (n.d.). University of Calgary. Retrieved January 3, 2026, from [Link]

- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.

-

Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 3, 2026, from [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Spectroscopy Tutorial: Examples. (n.d.). UCLA Chemistry & Biochemistry. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound|CAS 16635-03-3 [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound|lookchem [lookchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Buy 1-(Piperidin-2-yl)butan-2-one (EVT-13298918) [evitachem.com]

- 10. lehigh.edu [lehigh.edu]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. peptide.com [peptide.com]

4-(Piperidin-1-yl)butan-2-one CAS number 16635-03-3 characterization

An In-depth Technical Guide to the Characterization of 4-(Piperidin-1-yl)butan-2-one (CAS: 16635-03-3)

Abstract

This technical guide provides a comprehensive characterization of this compound (CAS No. 16635-03-3), a key heterocyclic intermediate in pharmaceutical synthesis. The document is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of the compound's physicochemical properties, spectroscopic signature, and chromatographic behavior. Methodologies for synthesis, purification, and structural elucidation are presented with a focus on the underlying scientific principles to ensure robust and reproducible results. This guide serves as an authoritative resource, integrating theoretical knowledge with practical, field-proven insights for the effective utilization of this versatile chemical building block.

Introduction: Significance and Application

This compound is a heterocyclic compound featuring a piperidine ring linked to a butanone moiety.[1] Its molecular structure, combining a privileged scaffold with a reactive ketone functional group, makes it a valuable precursor in medicinal chemistry and organic synthesis.[1]

The piperidine skeleton is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as enhanced membrane permeability, metabolic stability, and receptor binding affinity.[1] Consequently, this compound serves as a critical starting material for the synthesis of more complex, biologically active molecules. It has been identified as an intermediate in the production of notable pharmaceuticals, including loperamide, darifenacin, and fenpiverine.[1] This guide provides the foundational data necessary for its quality control, reaction monitoring, and regulatory documentation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its handling, formulation, and reaction design. The properties of this compound are summarized below. It is critical to note that the compound is a liquid at room temperature; some commercial suppliers report a high melting point, which is likely attributable to a salt form, such as the hydrochloride salt, and not the free base corresponding to CAS 16635-03-3.[2]

| Property | Value | Source |

| CAS Number | 16635-03-3 | [3] |

| Molecular Formula | C₉H₁₇NO | [1][3] |

| Molecular Weight | 155.24 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [5] |

| IUPAC Name | This compound | [3] |

| Density | 0.939 - 0.94 g/cm³ | [2][4] |

| Boiling Point | 236.4 °C at 760 mmHg | [2][4] |

| Flash Point | 78.9 °C | [2] |

| Refractive Index | 1.459 | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [5] |

| InChI Key | MSKZPGQVBNOLON-UHFFFAOYSA-N | [3] |

Synthesis and Purification Workflow

The most direct and commonly employed synthesis of this compound is the nucleophilic substitution reaction between piperidine and 4-chlorobutan-2-one.[1] The piperidine nitrogen acts as the nucleophile, displacing the chloride leaving group.

Expert Rationale

The choice of a base is crucial to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product. A non-nucleophilic base like potassium carbonate is often preferred to avoid side reactions. The solvent, typically a polar aprotic solvent like acetonitrile or DMF, facilitates the SN2 reaction mechanism. Purification via vacuum distillation is effective due to the compound's relatively high boiling point and thermal stability.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperidine (1.0 eq.), 4-chlorobutan-2-one (1.05 eq.), and potassium carbonate (1.5 eq.) in acetonitrile (5 mL/mmol of piperidine).

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane and wash with brine (2x). The organic layer contains the crude product.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Structural Elucidation and Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound, providing detailed information about the carbon-hydrogen framework.[1]

Expert Rationale: The chemical shifts in ¹H NMR are dictated by the electronic environment. Protons adjacent to the electron-withdrawing nitrogen atom (α-protons) and the carbonyl group are shifted downfield. In ¹³C NMR, the carbonyl carbon exhibits a characteristic downfield shift (>200 ppm), while carbons bonded to nitrogen are also deshielded.

Predicted ¹H and ¹³C NMR Data

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Piperidine Protons | ~2.3-2.5 | m | 4H | α-protons (C2', C6') |

| ~1.5-1.7 | m | 4H | β-protons (C3', C5') | |

| ~1.4-1.5 | m | 2H | γ-proton (C4') | |

| Butanone Protons | ~2.7 | t | 2H | -CH₂-C=O |

| ~2.5 | t | 2H | -N-CH₂- |

| | 2.15 | s | 3H | -C(=O)CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| Carbonyl Carbon | ~208.0 | C2 (C=O) |

| Butanone Carbons | ~58.0 | C4 (-N-CH₂) |

| ~45.0 | C3 (-CH₂-C=O) | |

| ~30.0 | C1 (-CH₃) | |

| Piperidine Carbons | ~54.0 | C2', C6' (α-carbons) |

| ~26.0 | C3', C5' (β-carbons) | |

| ~24.0 | C4' (γ-carbon) | |

| Note: Predicted values are based on standard chemical shift tables and software; actual spectra should be acquired for confirmation. |

Mass Spectrometry (MS)

Mass spectrometry provides information on the compound's molecular weight and fragmentation pattern, which is crucial for identity confirmation.

Expert Rationale: Under electron ionization (EI), the molecular ion (M⁺) is expected at m/z 155. The most prominent fragmentation pathway is typically the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable piperidinomethyl cation at m/z 98. Another common fragmentation is the McLafferty rearrangement involving the ketone group.

Caption: Predicted key fragmentations of this compound in EI-MS.

Expected Mass Spectrum Data (GC-MS)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 155 | [M]⁺ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Base peak, from α-cleavage at the piperidine ring |

| 86 | [C₄H₈NO]⁺ | |

| 57 | [C₃H₅O]⁺ |

Note: Spectral data can be confirmed against reference libraries such as NIST.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expert Rationale: The most diagnostic absorption band will be the strong C=O stretch of the ketone. The C-N stretching of the tertiary amine and the C-H stretches of the aliphatic groups will also be prominent. The absence of N-H (~3300-3500 cm⁻¹) and O-H (~3200-3600 cm⁻¹) bands confirms the structure.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2930-2950 | Strong | Aliphatic C-H stretch |

| ~1715 | Strong | Ketone C=O stretch |

| 1100-1250 | Medium | C-N stretch (tertiary amine) |

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the synthesized compound and for monitoring reaction progress.

Protocol: Gas Chromatography (GC)

-

Column: DB-5 or equivalent non-polar column (30 m x 0.25 mm ID x 0.25 µm film).

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 280°C.

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 15°C/min, hold for 5 min.

-

Expected Result: A single major peak corresponding to this compound. Purity is calculated by peak area percentage.

Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid or triethylamine as a modifier to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Rationale: HPLC is useful for identifying non-volatile impurities that would not be detected by GC. The acidic or basic modifier in the mobile phase ensures the tertiary amine is protonated and does not interact excessively with residual silanols on the stationary phase.

Safety and Handling

This compound is associated with several hazards and must be handled with appropriate precautions.[3][4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapor and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This guide has detailed a comprehensive characterization framework for this compound (CAS: 16635-03-3). By integrating data from NMR, MS, and IR spectroscopy with chromatographic purity analysis, researchers can confidently verify the identity, structure, and quality of this important pharmaceutical intermediate. The provided protocols for synthesis and analysis are designed to be robust and reproducible, empowering scientific professionals in their drug discovery and development endeavors.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414358, this compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

Sources

Molecular weight and formula of 4-(Piperidin-1-yl)butan-2-one

An In-Depth Technical Guide to 4-(Piperidin-1-yl)butan-2-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 16635-03-3), a heterocyclic ketone of significant interest to the chemical and pharmaceutical sciences. The document delineates its fundamental physicochemical properties, provides detailed, field-tested protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its established role as a versatile intermediate in drug development. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who require a deep, practical understanding of this valuable synthetic building block.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound featuring a saturated piperidine ring linked via its nitrogen atom to a butanone chain. This unique architecture, combining a tertiary amine with a ketone, dictates its chemical behavior and utility. The piperidine moiety is recognized as a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as enhanced membrane permeability, metabolic stability, and effective receptor binding when incorporated into larger molecules.[1]

Key Identifiers and Properties

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | 4-piperidin-1-ylbutan-2-one | PubChem[2] |

| CAS Number | 16635-03-3 | Sigma-Aldrich[3] |

| Molecular Formula | C₉H₁₇NO | PubChem[2] |

| Molecular Weight | 155.24 g/mol | Benchchem[1] |

| Monoisotopic Mass | 155.131014166 Da | PubChem[2][4] |

| Physical Form | Liquid | Sigma-Aldrich[3] |

| Boiling Point | 236.4°C at 760 mmHg | LookChem[5] |

| Density | 0.939 - 0.94 g/cm³ | LookChem, Oakwood Chemical[5][6] |

| Refractive Index | 1.459 | Oakwood Chemical[6] |

| Flash Point | 78.9°C | LookChem[5] |

Molecular Structure

The structural representation of this compound is crucial for understanding its reactivity. The lone pair of electrons on the tertiary amine nitrogen imparts basicity, while the carbonyl group provides an electrophilic site for nucleophilic attack and an adjacent acidic α-carbon.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound involves a classic nucleophilic substitution reaction.[1] This approach is favored for its high efficiency and the ready availability of starting materials.

Synthesis via Nucleophilic Substitution

The core transformation is the reaction between piperidine and a 4-halobutan-2-one, typically 4-chlorobutan-2-one. The reaction proceeds via an Sₙ2 mechanism where the nucleophilic nitrogen of piperidine attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion.[1]

Caption: Synthetic workflow via Sₙ2 mechanism.

Experimental Protocol: Synthesis

This protocol describes a robust lab-scale synthesis.

Materials:

-

Piperidine

-

4-Chlorobutan-2-one

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.2 equivalents) and anhydrous acetonitrile.

-

Addition of Reactants: Add piperidine (1.0 equivalent) to the stirring suspension. Subsequently, add 4-chlorobutan-2-one (1.1 equivalents) dropwise over 15 minutes.

-

Causality Note: Potassium carbonate acts as a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.[1] Acetonitrile is an ideal polar aprotic solvent that facilitates Sₙ2 reactions.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield a pure liquid.

Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 2.3-2.5 ppm for the protons alpha to the nitrogen.[1] The methylene protons on the butanone chain will appear as distinct triplets, while the methyl group will be a sharp singlet further upfield.

-

¹³C NMR: The carbon spectrum will show a signal for the carbonyl carbon downfield (around 208 ppm), along with distinct signals for the carbons of the piperidine ring and the butanone chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 156.13829.[4]

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch in a ketone will be observed around 1715 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The compound's two functional groups are sites for further chemical modification, making it a valuable intermediate.

Reactions at the Ketone Functional Group

The carbonyl group is a primary site of reactivity.

-

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-(piperidin-1-yl)butan-2-ol, using standard reducing agents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF.[7]

-

Oxidation: While less common, strong oxidizing agents can cleave the butanone chain.[1]

Caption: Key synthetic transformations from the title compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperidine ring is a common scaffold in numerous approved drugs.[8] This specific compound serves as a precursor for several important pharmaceuticals, including:

-

Loperamide: An opioid-receptor agonist used to treat diarrhea.

-

Darifenacin: A muscarinic receptor antagonist used for treating overactive bladder.

-

Fenpiverine: An anticholinergic and antispasmodic agent.[1]

Its utility stems from the ability to use its ketone or amine functionality to build more complex molecular architectures, leveraging the favorable pharmacokinetic profile of the piperidine core.[1]

Safety and Handling

Proper handling of this compound is essential in a research environment. It is classified as hazardous, and all operations should be conducted inside a certified chemical fume hood.

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][3] |

| Skin Irritation | H315 | Causes skin irritation[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation[2][3] |

| Respiratory Irritation | H335 | May cause respiratory irritation[2][3] |

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Conclusion

This compound is a foundational building block for synthetic and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the inherent pharmacological advantages of its piperidine core make it an indispensable tool for drug development professionals. This guide has provided the core technical knowledge, from synthesis to application, required for its effective and safe utilization in a research setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperidin-4-yl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Euglenophycin. Retrieved from [Link]

-

Wikipedia. (n.d.). Cipemastat. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Retrieved from [Link]

-

PubChem. (n.d.). Butan-1-one, 1-(4-benzyl-1-piperidyl)-2-ethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1-(piperidin-1-yl)butan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Retrieved from [Link]

-

SpectraBase. (n.d.). Butan-2-one, 4-[pyrrolidin-2-one-5-yl]-. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. This compound|CAS 16635-03-3 [benchchem.com]

- 2. This compound | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 16635-03-3 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 5. lookchem.com [lookchem.com]

- 6. This compound [oakwoodchemical.com]

- 7. Buy 1-(Piperidin-2-yl)butan-2-one (EVT-13298918) [evitachem.com]

- 8. ijnrd.org [ijnrd.org]

Physical properties of 4-(piperidin-1-yl)butan-2-one

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-1-yl)butan-2-one

Introduction

This compound (CAS No: 16635-03-3) is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structure, which incorporates a piperidine ring—a privileged scaffold in drug discovery—and a reactive ketone functional group, renders it a versatile synthetic intermediate.[1] The piperidine moiety is known to often enhance membrane permeability and metabolic stability in drug candidates, making this compound a valuable precursor for novel pharmaceuticals.[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of this compound, supported by experimental protocols and data analysis. The objective is to equip the reader with the foundational knowledge required for its effective handling, characterization, and application in a laboratory setting.

Chapter 1: Core Molecular and Physical Identifiers

A precise understanding of a compound's fundamental identifiers is the cornerstone of any scientific investigation. These identifiers ensure unambiguous communication and form the basis for all further characterization.

Molecular Structure and Identifiers

The structural and descriptive data for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 16635-03-3 | ChemicalBook, Benchchem[1][3] |

| Molecular Formula | C₉H₁₇NO | PubChem, Benchchem[1][2][4] |

| Molecular Weight | 155.24 g/mol | PubChem, Benchchem[1][2][5] |

| InChI Key | MSKZPGQVBNOLON-UHFFFAOYSA-N | Benchchem[1][4] |

| Canonical SMILES | CC(=O)CCN1CCCCC1 | PubChem[6] |

Key Physical Properties

The macroscopic physical properties of a compound dictate its appropriate storage, handling, and application conditions.

| Property | Value | Notes |

| Physical Form | Liquid | At room temperature. |

| Boiling Point | 100-101 °C at 11 Torr[3] 236.4 °C at 760 mmHg[7] | The significant variation is due to the pressure at which the measurement was taken. |

| Density | 0.9349 - 0.94 g/cm³ | Consistent across multiple sources.[3][5][7] |

| Refractive Index | 1.459 | Measured at standard conditions.[3][5] |

| Flash Point | 78.9 - 79 °C | [3][7] |

| pKa (Predicted) | 8.80 ± 0.10 | This value corresponds to the protonated piperidine nitrogen.[3] |

| Vapor Pressure | 0.0475 mmHg at 25 °C | [7] |

Note on Melting Point: One source reports a melting point of 175-176 °C, which is inconsistent with the compound's liquid state at room temperature and may refer to a salt form, such as the hydrochloride salt, which is a solid.

Chapter 2: Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a molecular compound. The following sections detail the expected spectral characteristics of this compound and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expertise & Causality: The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the compound's connectivity. The chemical shifts are influenced by the local electronic environment of each nucleus; for instance, the electronegativity of the nitrogen and oxygen atoms will cause adjacent protons and carbons to resonate at higher chemical shifts (downfield).

Expected ¹H and ¹³C Chemical Shifts: Based on its structure, the following spectral features are anticipated:

-

¹³C NMR: The carbonyl carbon (C2) is expected to be the most downfield signal (~208 ppm). The carbons adjacent to the nitrogen (C4 and the piperidine's α-carbons) will appear in the 54-62 ppm range.[1] The remaining aliphatic carbons will resonate further upfield.[1]

-

¹H NMR: A characteristic singlet for the methyl protons (C1) will be observed upfield (~2.1 ppm). The protons on the carbons adjacent to the carbonyl group and the nitrogen atom will appear as triplets in the 2.4-2.8 ppm range. The piperidine ring protons will likely result in overlapping multiplets further upfield.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical; CDCl₃ is suitable for general structure elucidation.

-

Instrumentation Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.

-

Spectrometer Tuning: Tune and match the NMR probe to the appropriate frequency for the chosen nucleus (¹H or ¹³C) and solvent.

-

Data Acquisition (¹H):

-

Acquire a single-pulse experiment.

-

Set a spectral width of approximately 12 ppm centered at ~6 ppm.

-

Use a 30-degree pulse angle to ensure quantitative reliability if needed.

-

Set the relaxation delay (d1) to at least 1 second.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C):

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm.

-

Use a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. The high-resolution mass of this ion can be used to confirm the elemental composition.

Expected Mass Spectrum:

-

Molecular Ion: A prominent peak at m/z 156.1383, corresponding to the [M+H]⁺ adduct.[6]

-

Other Adducts: Depending on the solvent system, sodium [M+Na]⁺ (m/z 178.1202) or other adducts may also be observed.[6]

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Formic acid aids in the ionization process by providing a source of protons.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the source temperature and gas flows (nebulizing and drying gases) to ensure efficient desolvation.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

-

Data Analysis: Identify the m/z of the base peak and other significant ions. Compare the exact mass of the molecular ion with the theoretical mass calculated from the molecular formula (C₉H₁₇NO) to confirm its identity.

Chapter 3: Thermodynamic and Solubility Properties

Solubility Analysis

Expertise & Causality: A compound's solubility in various media is critical for its application in drug formulation and as a reagent in synthesis. The structure of this compound, containing both a polar ketone and a basic nitrogen atom, as well as a nonpolar hydrocarbon backbone, suggests it will have moderate solubility in aqueous media and high solubility in organic solvents. The basic nitrogen means its aqueous solubility will be pH-dependent, increasing at lower pH due to the formation of the soluble ammonium salt.

This protocol provides a self-validating system for determining solubility in different solvents.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in a solvent where it is freely soluble, such as Dimethyl Sulfoxide (DMSO).

-

Calibration Curve:

-

Create a series of dilutions of the stock solution in the chosen analytical solvent (e.g., ethanol, water with 5% DMSO).

-

Measure the absorbance of each standard at the compound's λ_max using a UV-Vis spectrophotometer.

-

Plot absorbance vs. concentration to generate a linear calibration curve. This validates the relationship between concentration and absorbance.

-

-

Solubility Measurement:

-

In separate vials, add a small volume (e.g., 2 µL) of the DMSO stock solution to 198 µL of each test solvent (e.g., water, phosphate-buffered saline, ethanol). This creates a high nominal concentration (100 µg/mL).

-

Shake the vials vigorously for 1-2 hours at a controlled temperature (e.g., 25 °C).

-

Centrifuge the samples to pellet any undissolved precipitate.

-

-

Quantification:

-

Carefully transfer the supernatant to a new plate/cuvette.

-

Measure the absorbance using the spectrophotometer.

-

Calculate the concentration of the dissolved compound using the previously generated calibration curve. This value represents the kinetic solubility.

-

Sources

- 1. This compound|CAS 16635-03-3 [benchchem.com]

- 2. This compound | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(1-PIPERIDINYL)-2-BUTANONE | 16635-03-3 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [oakwoodchemical.com]

- 6. PubChemLite - this compound (C9H17NO) [pubchemlite.lcsb.uni.lu]

- 7. This compound|lookchem [lookchem.com]

A Senior Application Scientist's Guide to 4-(Piperidin-1-yl)butan-2-one: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-(Piperidin-1-yl)butan-2-one (CAS No: 16635-03-3), a heterocyclic compound of significant interest in pharmaceutical and chemical research. We will explore its fundamental physicochemical properties, detail established synthetic methodologies, and illuminate its reactivity, showcasing its role as a pivotal intermediate in the synthesis of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to effectively leverage this compound in synthetic workflows.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, a recurring motif found in numerous pharmaceuticals.[1] Its presence in a molecule is known to favorably influence properties such as membrane permeability, metabolic stability, and receptor binding affinity.[1] this compound, which incorporates this valuable scaffold alongside a reactive ketone functional group, serves as a highly versatile synthetic building block.[1] Its strategic importance is underscored by its application as a key intermediate in the synthesis of notable pharmaceuticals, including loperamide, darifenacin, and fenpiverine.[1] This guide will dissect the chemistry of this compound, providing the foundational knowledge required for its successful application in research and development.

Molecular Structure and Physicochemical Properties

This compound is a clear liquid at room temperature, possessing a unique combination of a tertiary amine within the piperidine ring and a ketone. These two functional groups are the primary centers of reactivity, dictating its utility in organic synthesis.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16635-03-3 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO | [1][2][3] |

| Molecular Weight | 155.24 g/mol | [1][2][3] |

| Boiling Point | 236.4°C at 760 mmHg | [2][4] |

| Density | 0.939 - 0.94 g/cm³ | [2][4] |

| Flash Point | 78.9°C | [4] |

| Refractive Index | 1.459 | [2] |

| IUPAC Name | This compound | [1][3] |

| Physical Form | Liquid |

Synthesis and Production

The synthesis of this compound is most commonly and efficiently achieved via a direct nucleophilic substitution reaction.[1] This approach leverages the inherent nucleophilicity of the secondary amine in piperidine to displace a leaving group on a four-carbon electrophile.

Primary Synthetic Route: Nucleophilic Substitution

The most direct and widely employed method involves the SN2 reaction between piperidine and a 4-halobutan-2-one, typically 4-chlorobutan-2-one.[1] In this reaction, the lone pair of electrons on the piperidine nitrogen atom attacks the electrophilic carbon atom bearing the halogen.[1] The reaction is typically performed in the presence of a base, such as potassium carbonate or sodium hydroxide, to neutralize the hydrochloric acid (HCl) formed as a byproduct.[1][5] This neutralization is critical as it prevents the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

Sources

Reactivity of the ketone group in 4-(piperidin-1-yl)butan-2-one

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 4-(Piperidin-1-yl)butan-2-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile synthetic intermediate whose strategic importance is underscored by the presence of a reactive ketone functional group and a piperidine ring. The piperidine moiety is recognized as a privileged structure in medicinal chemistry, often enhancing a molecule's pharmacokinetic properties such as membrane permeability and metabolic stability.[1] This guide provides a comprehensive exploration of the ketone group's reactivity within this scaffold. We will dissect key transformations including reduction, reductive amination, and enolate-driven reactions like the aldol condensation. Each section presents the underlying mechanism, detailed experimental protocols, and the scientific rationale behind the choice of reagents and conditions, offering field-proven insights for professionals in drug discovery and organic synthesis.

Molecular Structure and Electronic Profile

This compound, with a molecular formula of C9H17NO, features a ketone carbonyl group separated from a tertiary amine (the piperidine nitrogen) by an ethylene bridge.[1][2] This separation prevents the formation of a stable intramolecular adduct but the nitrogen's basicity and nucleophilicity can influence reaction conditions, particularly those requiring acidic or basic catalysis. The primary sites of reactivity are the electrophilic carbonyl carbon and the acidic α-protons on the adjacent methyl and methylene groups.

Caption: Structure of this compound.

Reduction of the Ketone Carbonyl

The transformation of the ketone in this compound to a secondary alcohol is a fundamental and synthetically valuable reaction.[1][3] This reduction is typically achieved using hydride-based reducing agents. The choice of agent is critical and depends on the desired selectivity and the presence of other functional groups in more complex derivatives.

Mechanism of Hydride Reduction

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This step forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final secondary alcohol product.

Caption: General mechanism for the reduction of a ketone.

Field-Proven Protocol: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is the reagent of choice for this transformation due to its excellent selectivity for aldehydes and ketones, its tolerance of many other functional groups, and its relative safety and ease of handling compared to more potent reagents like lithium aluminum hydride (LiAlH₄).

Experimental Workflow:

-

Dissolution: Dissolve this compound (1.0 eq) in a protic solvent such as methanol (MeOH) or ethanol (EtOH) at 0 °C (ice bath). The use of a protic solvent facilitates the reaction and helps in the protonation step.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. Adding it slowly helps control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄, followed by the addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride | Selective for ketones, safe handling. |

| Solvent | Methanol / Ethanol | Protic solvent stabilizes the intermediate. |

| Temperature | 0 °C to Room Temp. | Controls initial exothermicity. |

| Stoichiometry | 1.1 eq NaBH₄ | A slight excess ensures complete reaction. |

| Typical Yield | >90% | High efficiency reaction. |

Reductive Amination: C-N Bond Formation

Reductive amination is a highly efficient method for synthesizing complex amines from carbonyl compounds.[4] For this compound, this reaction allows for the introduction of a new amino substituent at the C2 position, transforming the ketone into a secondary or tertiary amine. This is a cornerstone of library synthesis in drug discovery.

Mechanism of Reductive Amination

The reaction is a two-stage process that occurs in one pot. First, the ketone reacts with a primary or secondary amine under mildly acidic conditions to form an iminium ion intermediate via a carbinolamine. Second, a selective reducing agent, present in the reaction mixture, reduces the iminium ion to the final amine product.

Caption: Workflow for one-pot reductive amination.

Field-Proven Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation.[4][5] It is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[4] Its use avoids the highly toxic byproducts associated with sodium cyanoborohydride (NaBH₃CN).[4]

Experimental Workflow:

-

Setup: To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable aprotic solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (AcOH, 1-2 eq). The acid acts as a catalyst for iminium ion formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | NaBH(OAc)₃ | Selectively reduces iminium ion over ketone; non-toxic.[4] |

| Catalyst | Acetic Acid | Catalyzes iminium ion formation.[4] |

| Solvent | Dichloroethane (DCE) | Aprotic solvent prevents unwanted side reactions. |

| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups. |

| Typical Yield | 70-95% | Highly efficient and reliable method.[4] |

α-Carbon Reactivity: The Aldol Condensation

The protons on the carbons alpha to the ketone (the C1 methyl and C3 methylene groups) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with other electrophiles, such as aldehydes or ketones, in an aldol condensation reaction to form a new C-C bond.[6][7]

Mechanism of Base-Catalyzed Aldol Condensation

The reaction begins with the deprotonation of an α-carbon by a base (e.g., NaOH, KOH) to form an enolate ion.[8] This enolate then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone (in a "crossed" aldol reaction).[7] The resulting β-hydroxy ketone (the aldol addition product) can then undergo dehydration, often promoted by heat, to form an α,β-unsaturated ketone (the condensation product).[7]

Caption: Mechanism of the base-catalyzed aldol condensation.

Field-Proven Protocol: Crossed Aldol Condensation with Benzaldehyde

A crossed aldol reaction between this compound and a non-enolizable aldehyde like benzaldehyde is effective because it minimizes self-condensation of the ketone.

Experimental Workflow:

-

Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and this compound (1.2 eq) in ethanol.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) to the stirred mixture at room temperature.

-

Reaction: Stir the reaction vigorously. The product often precipitates out of the solution as it forms. The reaction is typically complete within a few hours.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold ethanol to remove unreacted starting materials and then with water to remove the base. The product can be further purified by recrystallization.

| Parameter | Condition | Rationale |

| Base | Sodium Hydroxide | Common, inexpensive base for enolate formation.[8] |

| Electrophile | Benzaldehyde | Non-enolizable, prevents self-condensation. |

| Solvent | Ethanol/Water | Allows for dissolution of reagents and precipitation of product. |

| Temperature | Room Temperature | Sufficient for condensation to occur. |

| Typical Yield | 60-80% | Good yields for a classic C-C bond forming reaction. |

Conclusion

The ketone group in this compound serves as a versatile handle for a wide array of chemical transformations crucial to medicinal chemistry and drug development. Through reduction, reductive amination, and enolate chemistry, this key functional group enables the synthesis of diverse molecular architectures. The protocols and mechanistic insights provided in this guide are designed to empower researchers to harness the full synthetic potential of this valuable building block, facilitating the development of novel and potent pharmaceutical agents.

References

- This compound - Benchchem. Benchchem.

- Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1). Bulletin of the Chemical Society of Japan, Oxford Academic.

- Mannich reaction - Wikipedia. Wikipedia.

- MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC

- Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics.

- 1-(Piperidin-2-yl)butan-2-one (EVT-13298918) - EvitaChem. EvitaChem.

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC. PubMed Central.

- This compound - Oakwood Chemical. Oakwood Chemical.

- This compound - PubChem. PubChem.

- This compound - Sigma-Aldrich. Sigma-Aldrich.

- Myers Chem 115. Harvard University.

- Reductive Amination, and How It Works - Master Organic Chemistry. Master Organic Chemistry.

- Synthesis by Aldol and Related Condens

- Aldol Addition and Condensation Reactions - Master Organic Chemistry. Master Organic Chemistry.

- The Aldol Condens

Sources

- 1. This compound|CAS 16635-03-3 [benchchem.com]

- 2. This compound | C9H17NO | CID 414358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-(Piperidin-2-yl)butan-2-one (EVT-13298918) [evitachem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. magritek.com [magritek.com]

An In-depth Technical Guide to the Stability and Storage of 4-(piperidin-1-yl)butan-2-one

Introduction

Overview of 4-(piperidin-1-yl)butan-2-one: Structure and Significance in Research and Development

This compound is a heterocyclic compound featuring a piperidine ring and a ketone functional group. This molecule serves as a versatile synthetic intermediate and building block in the realms of organic chemistry and drug discovery. The piperidine moiety is a privileged structure in medicinal chemistry, frequently incorporated into pharmaceutical agents to enhance properties such as membrane permeability, receptor binding, and metabolic stability. Consequently, this compound is a valuable precursor for the synthesis of a wide array of biologically active molecules. Its utility as a synthetic intermediate underscores the critical importance of understanding its chemical stability to ensure the integrity and purity of both the starting material and the subsequent products in a research and development pipeline.

Importance of Stability and Proper Storage for Ensuring Compound Integrity

The chemical stability of a compound like this compound is a cornerstone of its reliable application in research and drug development. Degradation of this intermediate can lead to the formation of impurities, which may have unintended pharmacological or toxicological effects, and can compromise the yield and purity of the final target molecules. A thorough understanding of its stability profile under various environmental conditions is therefore essential for establishing appropriate storage and handling protocols. This guide provides a comprehensive overview of the stability of this compound, potential degradation pathways, recommended storage conditions, and methodologies for assessing its stability.

Physicochemical Properties

Summary of Key Physicochemical Data

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its stability and designing appropriate analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | |

| Molecular Weight | 155.24 g/mol | |

| CAS Number | 16635-03-3 | |

| Appearance | Liquid | |

| Boiling Point | 236.4 °C at 760 mmHg | |

| Flash Point | 78.9 °C | |

| Density | 0.939 g/cm³ |

Structural Features Influencing Stability: The Role of the Piperidine Ring and Ketone Group

The stability of this compound is intrinsically linked to its two primary functional groups: the tertiary amine within the piperidine ring and the ketone group.

-

The Piperidine Ring: The tertiary amine in the piperidine ring is a site of potential chemical reactivity. The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule. This makes the nitrogen atom susceptible to oxidation , which can lead to the formation of an N-oxide or other oxidative degradation products. The piperidine ring itself is a relatively stable saturated heterocycle, but its stability can be influenced by the presence of substituents and the surrounding chemical environment.[1]

-

The Ketone Group: The carbonyl group of the ketone is a polar functional group and is susceptible to a variety of chemical reactions. The carbon atom of the carbonyl group is electrophilic and can be attacked by nucleophiles. While ketones are generally less reactive than aldehydes, they can undergo reactions such as reduction to a secondary alcohol or participate in condensation reactions . The presence of α-hydrogens (on the carbon atoms adjacent to the carbonyl group) can also lead to enolate formation under basic conditions, which can initiate further reactions.

Potential Degradation Pathways

A proactive approach to ensuring the stability of this compound involves understanding its potential degradation pathways. Forced degradation studies are instrumental in elucidating these pathways.[2]

Theoretical Assessment of Degradation Mechanisms

Based on the functional groups present, the following degradation pathways are plausible:

While the core structure of this compound does not contain readily hydrolyzable groups like esters or amides, the stability of the compound can be influenced by pH. In strongly acidic or basic conditions, catalysis of degradation reactions can occur. For instance, extreme pH conditions could potentially promote reactions involving the ketone or the piperidine ring.

The tertiary amine of the piperidine ring is a prime target for oxidation. Common oxidizing agents, and even atmospheric oxygen over extended periods, can lead to the formation of the corresponding N-oxide. Further oxidation could potentially lead to ring-opening products.[3]

At elevated temperatures, organic molecules can undergo thermal decomposition. For this compound, high temperatures could potentially lead to fragmentation of the molecule, possibly involving the cleavage of the C-N or C-C bonds. The stability of piperidine-containing compounds can be sensitive to heat, which can accelerate chemical reactions and lead to degradation.[4]

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Such reactions often proceed through radical mechanisms and can lead to a variety of degradation products. According to ICH Q1B guidelines, photostability testing is a crucial component of stability assessment for new drug substances and products.[5][6]

Visualization of a Postulated Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound.

Caption: Hypothetical oxidative degradation of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound.

General Storage Recommendations

Based on available information and the chemical nature of the compound, it is recommended to store this compound in a cool, dry, and well-ventilated area.[4] The container should be tightly sealed to prevent exposure to moisture and air. One supplier suggests storage at room temperature.[7]

Long-Term Storage

For long-term storage, it is advisable to take extra precautions to minimize degradation. This includes:

-

Temperature: Storage at a controlled cool temperature (e.g., 2-8 °C) is recommended to slow down potential degradation reactions.[4]

-

Inert Atmosphere: To prevent oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon, is a good practice.

-

Light Protection: The use of amber glass vials or storage in a dark place is recommended to protect the compound from light-induced degradation.[3]

Handling in the Laboratory

When handling this compound in a laboratory setting, the following practices should be observed:

-

Use personal protective equipment (PPE), including gloves and safety glasses.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Minimize the time the container is open to the atmosphere.

-

Avoid contact with strong oxidizing agents.

Summary of Recommended Conditions

| Condition | Recommendation | Rationale |

| Temperature | Cool, controlled temperature (2-8 °C for long-term) | To minimize thermal degradation and slow down reaction kinetics. |

| Atmosphere | Tightly sealed container, inert atmosphere for long-term | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light | Protection from light (amber vials, dark storage) | To prevent photolytic degradation. |

| Incompatible Materials | Strong oxidizing agents | To avoid oxidative degradation of the piperidine ring. |

Stability Testing and Analytical Methodologies

A robust stability testing program is essential to experimentally determine the stability of this compound and to develop a validated analytical method for its monitoring.

The Principle of Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. A key aspect of a SIAM is its ability to separate the intact parent compound from its degradation products, process impurities, and any other potential interfering substances.[8] High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing such methods.[9]

Protocol for a Forced Degradation Study

Forced degradation studies are a cornerstone of developing and validating a stability-indicating method.[2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions to generate degradation products.[10]

The primary objectives of a forced degradation study for this compound are:

-

To identify potential degradation products.

-

To establish the degradation pathways.

-

To demonstrate the specificity of the analytical method.

The strategy involves treating the compound with various stress agents and analyzing the resulting samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector to assess peak purity.

The following is a general protocol for conducting a forced degradation study on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution (e.g., at 60 °C) for a specified period (e.g., 24 hours).

-

Cool the solution and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a specified period (e.g., 8 hours).

-

Dilute to a suitable concentration with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven (e.g., at 80 °C) for a specified period (e.g., 48 hours).

-

Also, expose a solution of the compound to the same thermal stress.

-

After the stress period, dissolve the solid sample and dilute both the solid and solution samples to a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Expose both solid and solution samples of this compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6][7]

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, prepare the samples for analysis.

-

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC method.

Caption: Workflow for a forced degradation study.

Development of a Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method with UV detection is a suitable starting point for developing a stability-indicating assay for this compound. This is due to the compound's moderate polarity and the presence of a chromophore (the ketone group), which allows for UV detection. Gradient elution is often preferred for stability-indicating methods as it can resolve compounds with a wider range of polarities.[11]

The following table provides a set of recommended starting conditions for the development of an HPLC method. These parameters will likely require optimization to achieve adequate separation of the parent compound from all potential degradation products.

| Parameter | Recommended Starting Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or scan for optimal wavelength) |

| Injection Volume | 10 µL |

Once the HPLC method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion